3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one
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Overview
Description
3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a complex organic compound that combines several functional groups, including a thiazole ring, a chromenone core, and nitro and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine or iodine to yield the thiazole ring.
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Synthesis of the Chromenone Core: : The chromenone core can be synthesized by the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid to form 7-hydroxy-4-methylcoumarin. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 8-position.
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Coupling Reaction: : The final step involves coupling the thiazole ring with the chromenone core. This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole derivative reacts with the nitrochromenone in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, which can be converted to hydroxyl groups using oxidizing agents like ceric ammonium nitrate (CAN).
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, the methoxy groups can be demethylated using boron tribromide (BBr3) to yield the corresponding phenols.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN), potassium permanganate (KMnO4)
Reduction: Tin(II) chloride (SnCl2), catalytic hydrogenation (Pd/C, H2)
Substitution: Boron tribromide (BBr3), sulfuric acid (H2SO4)
Major Products
Oxidation: Hydroxylated derivatives
Reduction: Amino derivatives
Substitution: Phenolic derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing thiazole and chromenone moieties have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of the nitro group can enhance these biological activities by facilitating interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The combination of thiazole and chromenone structures is known to interact with various enzymes and receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or photostability, due to the chromenone core.
Mechanism of Action
The mechanism of action of 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one likely involves multiple pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, which are involved in various cellular processes.
Pathways: It could modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2H-chromen-2-one: Lacks the nitro group, potentially altering its biological activity.
3-(4-Phenylthiazol-2-yl)-8-nitro-2H-chromen-2-one: Lacks the methoxy groups, which may affect its solubility and reactivity.
3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2H-chromen-2-one: Similar structure but without the nitro group, which can significantly change its chemical and biological properties.
Uniqueness
The presence of both the nitro and methoxy groups in 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one makes it unique. The nitro group can enhance biological activity through bioreduction, while the methoxy groups can influence solubility and reactivity, making this compound a valuable candidate for further research and development.
Properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6S/c1-26-16-7-6-11(9-17(16)27-2)14-10-29-19(21-14)13-8-12-4-3-5-15(22(24)25)18(12)28-20(13)23/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUMDJLXUNARJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)[N+](=O)[O-])OC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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